Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC18807504
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | FLSYDCAABPWONO-GEMLJDPKSA-N |
| Isomeric SMILES | COC(=O)C[C@@H]1C[C@@H](CN1)O.Cl |
| Canonical SMILES | COC(=O)CC1CC(CN1)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Configuration
The compound features a pyrrolidine ring substituted with a hydroxyl group at the 4-position (S-configuration) and an acetate ester moiety at the 2-position (S-configuration). The stereochemistry is critical for its interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles. Key identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| CAS Number | 850741-21-8 | |
| IUPAC Name | methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate hydrochloride | |
| Molecular Formula | ||
| Molecular Weight | 195.64 g/mol | |
| SMILES | COC(=O)C[C@@H]1CC@@HO.Cl | |
| InChIKey | FLSYDCAABPWONO-GEMLJDPKSA-N |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Stereochemical Considerations
The (2S,4S) configuration differentiates this compound from its (2S,4R) diastereomer, which exhibits distinct physicochemical properties. For example, the spatial arrangement of the hydroxyl group influences hydrogen-bonding capacity and steric interactions with biological targets. Computational modeling suggests that the (2S,4S) isomer may exhibit higher conformational rigidity compared to the R-configuration, potentially enhancing selectivity in enzyme inhibition.
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Ring Formation: Pyrrolidine precursors are functionalized via cyclization reactions. For example, azide-alkyne Huisgen cycloaddition has been employed to construct the pyrrolidine backbone.
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Stereoselective Hydroxylation: Enzymatic or chemical methods introduce the hydroxyl group at the 4-position with high enantiomeric excess. Biocatalysts like cytochrome P450 monooxygenases are often utilized for this step.
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Esterification: The acetate moiety is introduced via nucleophilic acyl substitution using methyl chloride or dimethyl carbonate.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Purification Techniques
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Chromatography: Reverse-phase HPLC with a C18 column resolves diastereomeric impurities.
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Recrystallization: Ethanol/water mixtures are commonly used to obtain high-purity crystals .
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Spectroscopic Validation: -NMR ( 3.65 ppm, singlet for methyl ester) and -NMR confirm structural integrity.
Future Research Directions
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Pharmacokinetic Studies: Elucidate absorption, distribution, and toxicity profiles.
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Crystallography: X-ray diffraction analyses to resolve absolute stereochemistry.
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Structure-Activity Relationships (SAR): Systematic modifications to optimize bioactivity.
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